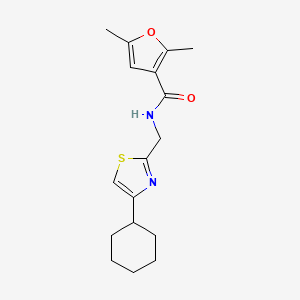

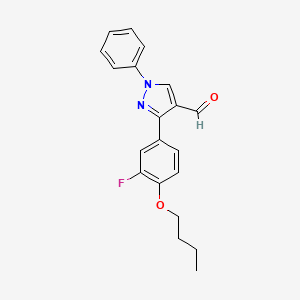

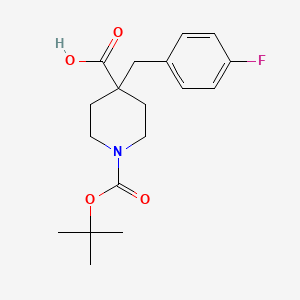

2-(2-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the overall yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis

This involves the study of properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include a study of its spectroscopic properties .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Properties

The oxadiazinanones, including compounds closely related to 2-(2-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one, have been synthesized and evaluated for their in vitro antioxidant and antimicrobial activity. These compounds have shown significant activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, highlighting their potential as antimicrobial agents. Compound 7, in particular, exhibited high inhibition, comparable to standard antibiotic drugs Ciprofloxacin and Amphotericin B. The antibacterial activity was further supported by in silico docking studies, predicting active sites and interactions with microbial enzymes (Parveen et al., 2012).

Chemosensory Applications

2-(2-Hydroxyphenyl)-5-phenyl-1,3,4-oxadiazole and its derivatives have been used as anion fluorescent and colorimetric chemosensors with high selectivity for H2PO4- and F- over other anions. This selectivity is crucial for environmental monitoring and the detection of specific anions in chemical processes, offering a promising approach for the development of new sensory materials (Tong et al., 2003).

Synthesis and Structural Characterization

Research has focused on the synthesis of novel 1,3,4-oxadiazole derivatives for various applications, including the development of new chiral auxiliaries derived from norephedrine and acetone. These compounds have been applied in asymmetric synthesis, demonstrating the versatility and utility of the 1,3,4-oxadiazole moiety in organic synthesis and the development of new materials with specific chiral properties (Hitchcock et al., 2004).

Application in Organic Light Emitting Diodes (OLEDs)

Metal chelates with 2-hydroxyphenyloxadiazole have been utilized in the development of organic light-emitting diodes (OLEDs) as photo and electroluminescent materials. The introduction of long-chain alkyl substituents in the oxadiazole moiety has been shown to increase the solubility of these compounds in organic media, facilitating the application of modern, high-performance, and low-cost technologies such as spin-coating or ink-jet printing in OLED production (Beldovskaya et al., 2014).

Anticancer Research

A series of 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives have been synthesized and evaluated for their in vitro anticancer activity. Several compounds from this series were found to display high anticancer activity in primary assays and were selected for further screening against a 60-cell panel, showing non-selective broad-spectrum activity against all cancer cell lines. This research identifies these compounds as promising lead compounds for further development in anticancer therapy (Aboraia et al., 2006).

Wirkmechanismus

Target of Action

Similar compounds like 2-(2′-hydroxyphenyl) benzoxazole derivatives have been studied for their fluorescence properties .

Mode of Action

It’s worth noting that similar compounds, such as 2-(2′-hydroxyphenyl) benzoxazole (hbo) derivatives, exhibit a special fluorescence phenomenon known as double fluorescence . This involves different decay pathways from the upper excited-state, including internal conversion through vibrational relaxation and conical intersection .

Biochemical Pathways

Similar compounds like 2-(2′-hydroxyphenyl) benzoxazole derivatives have been studied for their effect on upper excited states on double fluorescence .

Pharmacokinetics

Similar compounds like 2-(2′-hydroxyphenyl) benzoxazole derivatives have been studied for their fluorescence properties , which could potentially impact their bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one. For instance, similar compounds like 5′-(para-R-Phenylene)vinylene-2-(2′-hydroxyphenyl)benzoxazole (PVHBO) have been found to exhibit different emission properties depending on the environmental conditions . The emission of a PVHBO can be driven into the spectral regions of blue, green, and, in a couple of cases, orange or red, depending on the environmental factors .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-7-4-2-1-3-6(7)9-11-10-8(13)5-14-9/h1-4,12H,5H2,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVZQZDBOKWVLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NN=C(O1)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2916530.png)

![(1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2916535.png)

![Methyl 6-benzyl-2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2916541.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2916543.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2916548.png)

![2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916550.png)